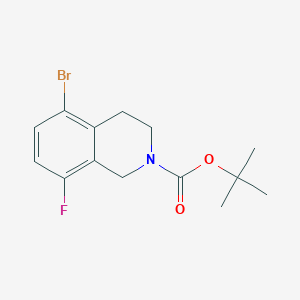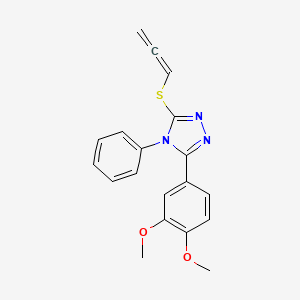
2-(Benzyloxy)-6-fluoroaniline
Overview
Description
“2-(Benzyloxy)-6-fluoroaniline” likely contains a benzene ring with a benzyloxy group (a benzyl group attached through an oxygen atom) at the 2-position, a fluorine atom at the 6-position, and an amine group (-NH2) at the aniline position .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-6-fluoroaniline” would likely show conjugation between the benzene ring and the amine group, which could have implications for the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of anilines, such as acylation or diazotization . The benzyloxy group might also be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the polar amine and the electronegative fluorine could impact the compound’s solubility .Scientific Research Applications
Benzyl Ether and Ester Synthesis
2-Benzyloxy-6-fluoroaniline: serves as a valuable reagent for the synthesis of benzyl ethers and esters. Here’s how it works:
Reagent Overview: 2-Benzyloxy-6-fluoroaniline (also known as 2-(Benzyloxy)-6-fluoroaniline) is a mild and convenient reagent that facilitates the installation of benzyl protecting groups under neutral conditions . Unlike traditional methods that require either acidic or basic conditions, this reagent allows for the efficient formation of benzyl ethers and esters.
In Situ Methylation: N-methylation of 2-benzyloxypyridine generates the active reagent, 2-benzyloxy-1-methylpyridinium triflate. This salt releases an electrophilic benzyl species upon warming, enabling the alkylation of alcohols to form benzyl ethers .
Choice of Solvent: Toluene is a suitable solvent for most applications, although trifluorotoluene is required in specific cases .
Sequential Polypeptide Synthesis
2-Benzyloxy-6-fluoroaniline finds use in the preparation of sequential polypeptides. Its incorporation into peptide chains allows for controlled modifications and functionalization .
Multidentate Chelating Ligands
As a reagent, 2-(Benzyloxy)-6-fluoroaniline contributes to the synthesis of multidentate chelating ligands. These ligands play a crucial role in coordination chemistry, metal complexation, and catalysis .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, cell proliferation, and DNA repair .
Mode of Action
It’s suggested that similar compounds may interact with their targets through nucleophilic displacement reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic center (a molecule that accepts an electron pair) in the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to polyamine metabolism . Polyamines are small organic cations that play vital roles in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to exhibit rapid degradation in vitro, suggesting that they may have short half-lives in vivo .
Result of Action
Similar compounds have been found to exhibit antiproliferative effects against certain cell lines . This suggests that 2-(Benzyloxy)-6-fluoroaniline may also have potential anticancer properties .
Future Directions
properties
IUPAC Name |
2-fluoro-6-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHIMHCTOQZTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)
![2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B2507227.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)
![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)


![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)


![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)
